

Spectroscopic Profile of Daphnoretin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Daphnoretin*

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for **Daphnoretin**, a naturally occurring bicoumarin with diverse biological activities. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes key signaling pathways influenced by this compound.

Spectroscopic Data of Daphnoretin

The following tables summarize the key spectroscopic data for **Daphnoretin**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Daphnoretin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Spectrometer Frequency	Reference
10.95	s	7-OH	DMSO-d ₆	500 MHz	[1]	[1]
8.02	d	9.2	H-4'	DMSO-d ₆	500 MHz	
7.86	s	H-4	DMSO-d ₆	500 MHz	[1]	
7.70	d	8.4	H-5'	DMSO-d ₆	500 MHz	
7.20	s	H-5	DMSO-d ₆	500 MHz	[1]	
7.12	s	H-8	DMSO-d ₆	500 MHz	[1]	
7.11	dd	8.8, 2.4	H-6'	DMSO-d ₆	500 MHz	
6.86	d	2.4	H-8'	DMSO-d ₆	500 MHz	
6.36	d	9.6	H-3'	DMSO-d ₆	500 MHz	
3.83	s	-OCH ₃	DMSO-d ₆	500 MHz	[2]	
3.81	s	-OCH ₃	DMSO-d ₆	500 MHz	[1]	

Table 2: ¹³C NMR Spectroscopic Data for **Daphnoretin**

Chemical Shift (δ) ppm	Assignment	Solvent	Reference
160.7	C-2	DMSO-d ₆	[3]
158.0	C-7	DMSO-d ₆	[3]
155.5	C-8a	DMSO-d ₆	[3]
152.0	C-6	DMSO-d ₆	[3]
149.3	C-4	DMSO-d ₆	[3]
145.2	C-4a	DMSO-d ₆	[3]
144.1	C-2'	DMSO-d ₆	[3]
129.2	C-5'	DMSO-d ₆	[3]
120.0	C-3	DMSO-d ₆	[3]
119.2	C-6'	DMSO-d ₆	[3]
116.8	C-5	DMSO-d ₆	[3]
114.0	C-3'	DMSO-d ₆	[3]
113.8	C-4a'	DMSO-d ₆	[3]
112.5	C-8'	DMSO-d ₆	[3]
102.5	C-8	DMSO-d ₆	[3]
56.8	-OCH ₃	DMSO-d ₆	[3]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **Daphnoretin**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3334	O-H stretching (hydroxyl group)
1732	C=O stretching (lactone)
1692	C=O stretching (conjugated carbonyl)
1610, 1519, 1448	C=C stretching (aromatic rings)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Daphnoretin**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Type
ESI-MS (+)	353.0599	[M+H] ⁺
ESI-MS (+)	352	[M] ⁺

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A sample of **Daphnoretin** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercury instrument, operating at a proton frequency of 300, 500, or 600 MHz.
- **¹H NMR Acquisition:** Proton spectra are typically acquired with a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

- ¹³C NMR Acquisition: Carbon spectra are generally acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain adequate signal intensity. Chemical shifts are referenced to the solvent peak. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.[4]

IR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of **Daphnoretin** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[5]
- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The sample is placed in the instrument's sample compartment, and the spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: For direct infusion analysis, a dilute solution of **Daphnoretin** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer's ion source. For LC-MS analysis, the sample is dissolved in the mobile phase and injected into the liquid chromatography system.
- Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
- LC-MS/MS Analysis: Separation of **Daphnoretin** from a mixture can be achieved using a reversed-phase C18 column with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) added to

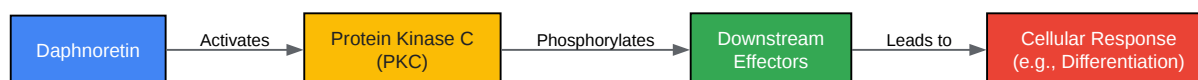
improve ionization.[6][7] The mass spectrometer is operated in either positive or negative ion mode to detect the protonated ($[M+H]^+$) or deprotonated ($[M-H]^-$) molecular ions, respectively. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).[6]

Signaling Pathway Visualizations

Daphnoretin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation. The following diagrams, generated using the DOT language, illustrate the interaction of **Daphnoretin** with these pathways.

Daphnoretin and the Protein Kinase C (PKC) Signaling Pathway

Daphnoretin is a known activator of Protein Kinase C (PKC).[2][8][9] This activation can trigger downstream signaling cascades that influence various cellular functions.

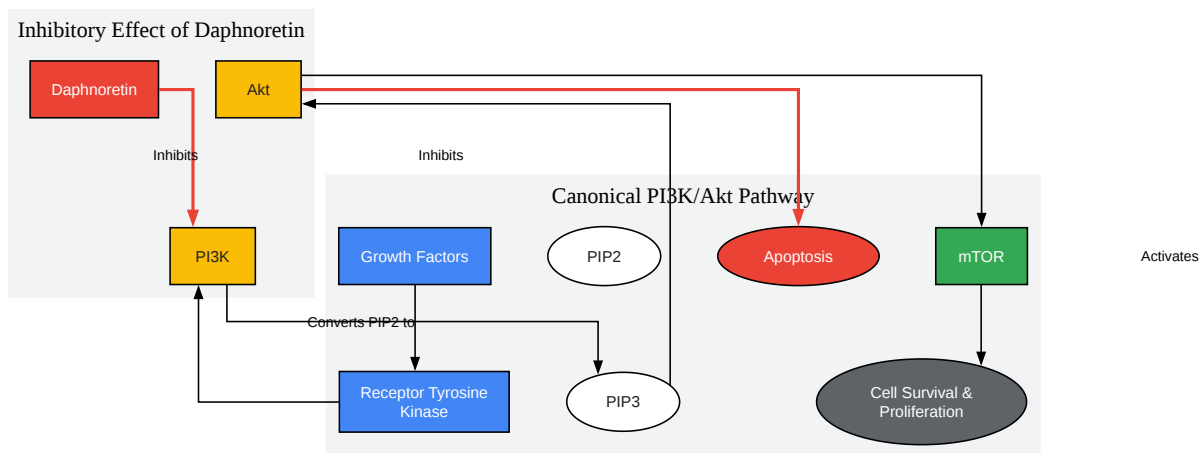


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Caption: Activation of PKC by **Daphnoretin**.

Daphnoretin's Regulation of the PI3K/Akt Signaling Pathway

Daphnoretin has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, thereby promoting apoptosis and inhibiting cell proliferation.[10][11][12]

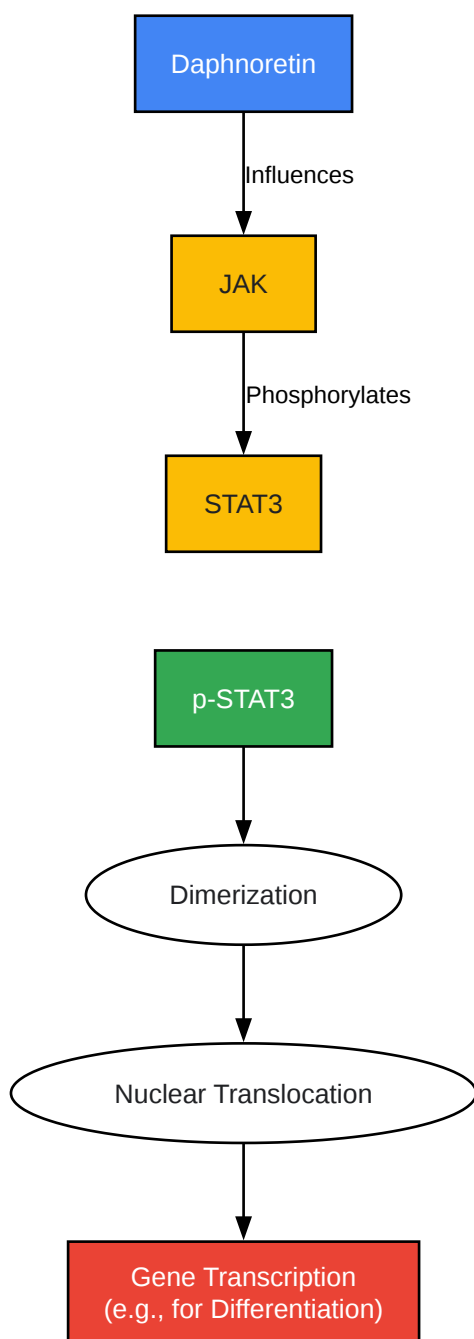


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Caption: **Daphnoretin** inhibits the PI3K/Akt pathway.

Daphnoretin's Influence on the JAK/STAT Signaling Pathway

Daphnoretin has been shown to induce the phosphorylation of STAT3, a key component of the JAK/STAT signaling pathway, which is involved in processes like cell differentiation.[8]



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Caption: **Daphnoretin** modulates the JAK/STAT pathway.

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